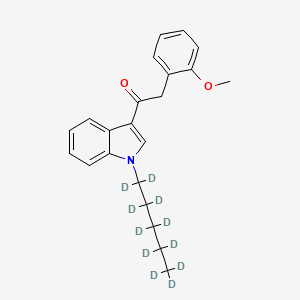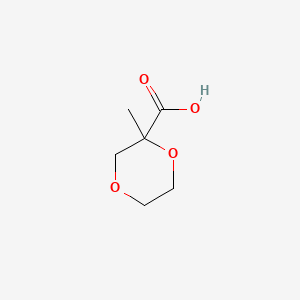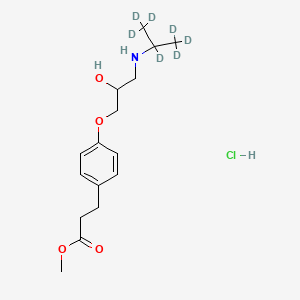
Ethyl Cyanoacetate-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Cyanoacetate-13C2 is an isotopically labeled compound where two carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of ethyl cyanoacetate, which is an organic compound containing a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its versatile functional groups and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: Ethyl cyanoacetate can be synthesized using ethyl chloroacetate and sodium cyanide. The reaction typically occurs in an aqueous medium.
Fischer Esterification: This method involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids such as concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Oxidation of 3-Ethoxypropionitrile: This method involves the oxidation of 3-ethoxypropionitrile with oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.
Industrial Production Methods
Industrial production of ethyl cyanoacetate often employs the Kolbe nitrile synthesis and Fischer esterification methods due to their efficiency and scalability. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Condensation Reactions: Ethyl cyanoacetate undergoes condensation reactions such as the Knoevenagel condensation and Michael addition due to its acidic methylene group.
Substitution Reactions: The nitrile group in ethyl cyanoacetate can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves aldehydes or ketones and a base such as piperidine or pyridine.
Michael Addition: Requires a Michael acceptor such as an α,β-unsaturated carbonyl compound and a base.
Cyclization: Often involves catalysts like L-proline and oxalic acid in a low-transition-temperature mixture.
Major Products
Coumarin Derivatives: Formed through Knoevenagel condensation followed by cyclization with salicylaldehyde.
Cyanoacetamides: Produced by reacting ethyl cyanoacetate with amines under various conditions.
Applications De Recherche Scientifique
Ethyl Cyanoacetate-13C2 is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of labeled drugs for pharmacokinetic and pharmacodynamic studies.
Industry: Applied in the production of dyes, optical devices, and food additives
Mécanisme D'action
The mechanism of action of ethyl cyanoacetate involves its reactivity at the nitrile, ester, and acidic methylene sites. These reactive centers allow it to participate in various chemical reactions, forming intermediates that can further react to produce a wide range of compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Ethyl cyanoacetate is similar to other cyanoacetates and esters of malonic acid. its unique combination of nitrile and ester groups, along with the acidic methylene site, makes it particularly versatile in organic synthesis. Similar compounds include:
- Methyl Cyanoacetate
- Cyanoacetamide
- Malonic Acid Diethyl Ester
- Ethyl 2-Cyanoacrylate
- Malononitrile
These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo.
Propriétés
Numéro CAS |
93664-96-1 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
115.101 |
Nom IUPAC |
ethyl 2-(azanylidynemethyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1,5+1 |
Clé InChI |
ZIUSEGSNTOUIPT-MQIHXRCWSA-N |
SMILES |
CCOC(=O)CC#N |
Synonymes |
2-Cyano-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)acetonitrile-13C2; Cyanoacetic Αcid Εthyl Εster-13C2; Cyanoacetic Ester-13C2; Ethyl 2-Cyanoacetate-13C2; Ethyl Cyanacetate-13C2; Ethyl Cyanoacetate-13C2; Ethyl Cyanoethanoate-13C2; Ethyl α-Cyanoac |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)
![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)

![[3'-13C]Uridine](/img/structure/B584035.png)

![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
